

Application Notes and Protocols for PET Imaging of GPR119

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Compound of Interest		
Compound Name:	GPR119 agonist 3	
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These application notes provide a comprehensive overview and detailed protocols for the Positron Emission Tomography (PET) imaging of the G-protein coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for type 2 diabetes and obesity, and PET imaging offers a non-invasive method to study its in vivo distribution, expression, and response to novel therapeutics.

Introduction to GPR119 and PET Imaging

GPR119 is predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells.[1][2] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), playing a crucial role in glucose homeostasis.[1][3][4][5] PET is a highly sensitive molecular imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. The development of specific PET radiotracers for GPR119, such as [18F]KSS3, enables the real-time assessment of receptor pharmacology and facilitates the development of novel GPR119-targeting drugs.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade primarily through the G α s protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). In pancreatic β -cells, elevated cAMP enhances

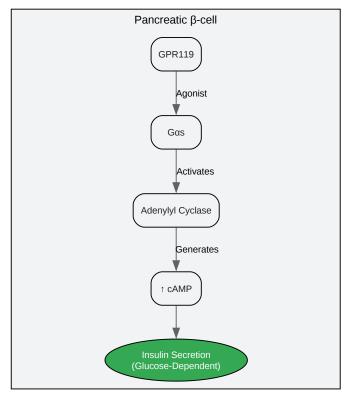


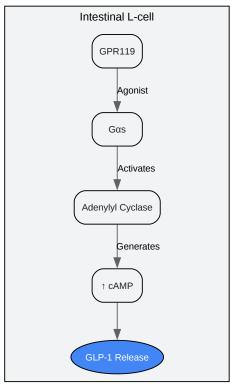




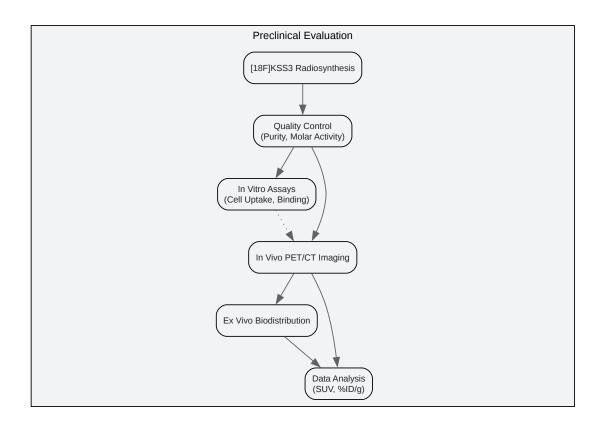
glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP triggers the release of GLP-1.











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